molecular formula C28H23NO5 B12104090 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid

Cat. No.: B12104090
M. Wt: 453.5 g/mol
InChI Key: BUZJFSDHZCMMQV-UHFFFAOYSA-N
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Description

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a naphthyl group, and a hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The naphthyl group is then introduced through a series of coupling reactions. The hydroxypropanoic acid backbone is constructed through aldol condensation or similar reactions. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The use of flow chemistry and continuous processing techniques could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorenylmethoxycarbonyl (Fmoc) group can be substituted with other protecting groups or functional groups.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptide chains.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as trifluoroacetic acid for deprotection.

    Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of deprotected amino acids or peptides.

    Coupling Reactions: Formation of larger peptide chains or conjugates.

Scientific Research Applications

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine Its primary application is in peptide synthesis, where it serves as a building block for the construction of complex peptides and proteins The compound’s unique structural features make it an ideal candidate for studying protein-protein interactions, enzyme mechanisms, and drug-receptor interactions

Mechanism of Action

The mechanism of action of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid involves its ability to participate in peptide coupling reactions. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino group, preventing unwanted side reactions during peptide synthesis. The naphthyl group provides additional stability and enhances the compound’s binding affinity to target molecules. The hydroxypropanoic acid backbone allows for the formation of stable peptide bonds, facilitating the construction of larger peptide chains.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(phenyl)propanoic acid
  • (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(benzyl)propanoic acid
  • (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(pyridyl)propanoic acid

Uniqueness

What sets (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid apart from similar compounds is the presence of the naphthyl group, which provides enhanced stability and binding affinity. This makes it particularly useful in applications where strong and specific interactions with target molecules are required. Additionally, the combination of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the hydroxypropanoic acid backbone allows for efficient and selective peptide synthesis.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO5/c30-26(27(31)32)25(23-15-7-9-17-8-1-2-10-18(17)23)29-28(33)34-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-26,30H,16H2,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZJFSDHZCMMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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